molecular formula C19H20N2O5 B13845252 (R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide

(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide

Cat. No.: B13845252
M. Wt: 356.4 g/mol
InChI Key: XDQBUDTUPFLMSF-GDBMZVCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a carboxamide group, with two hydroxyphenyl groups and an oxoethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of hydroxyphenyl groups, and the attachment of the oxoethyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The hydroxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the oxo group can produce a hydroxyl derivative.

Scientific Research Applications

Chemistry

In chemistry, ®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems.

Medicine

In medicine, ®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be explored for the development of new drugs.

Industry

In industrial applications, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(4-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide
  • ®-N-[®-1-(3,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide
  • ®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-methoxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide

Uniqueness

What sets ®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide apart from similar compounds is its specific arrangement of hydroxyphenyl groups and the oxoethyl group. This unique structure allows for distinct interactions with molecular targets, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

(2R)-N-[(1R)-1-(2,3-dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H20N2O5/c22-12-5-1-4-11(10-12)17(24)16(13-6-2-8-15(23)18(13)25)21-19(26)14-7-3-9-20-14/h1-2,4-6,8,10,14,16,20,22-23,25H,3,7,9H2,(H,21,26)/t14-,16-/m1/s1

InChI Key

XDQBUDTUPFLMSF-GDBMZVCRSA-N

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@H](C2=C(C(=CC=C2)O)O)C(=O)C3=CC(=CC=C3)O

Canonical SMILES

C1CC(NC1)C(=O)NC(C2=C(C(=CC=C2)O)O)C(=O)C3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.